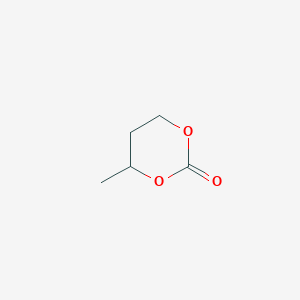

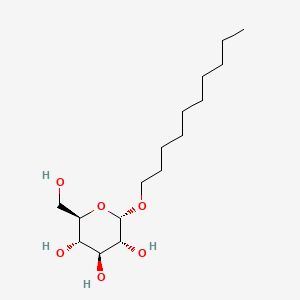

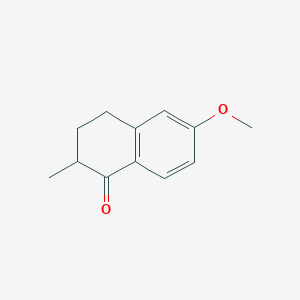

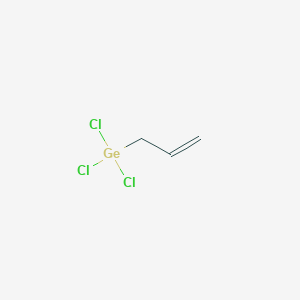

![molecular formula C8H7N3O B1600823 Imidazo[1,2-A]pyridine-2-carboxamide CAS No. 39031-44-2](/img/structure/B1600823.png)

Imidazo[1,2-A]pyridine-2-carboxamide

Overview

Description

Imidazo[1,2-A]pyridine-2-carboxamide is a type of heterocyclic compound that has been attracting substantial interest due to its potential pharmaceutical applications . It is considered a bioactive scaffold and has been well studied in the past decade .

Synthesis Analysis

The synthesis of this compound has been well studied and various methods have been developed. Emphasis has been made to seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of this compound from 2016 to 2021 from various substrates have been summarized .

Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Antimycobacterial Applications

Imidazo[1,2-a]pyridine-2-carboxamide derivatives have been synthesized and investigated for their potential as antimycobacterial agents. The synthesis of these compounds involved whole cell screening against Mycobacterium tuberculosis, demonstrating the potential of these compounds as selective inhibitors with no activity against either gram-positive or gram-negative pathogens. This highlights the specificity of this compound derivatives for Mycobacterium tuberculosis, offering a novel lead for antimycobacterial drug development (Ramachandran et al., 2013).

Continuous Flow Synthesis for Medicinal Chemistry

The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement over traditional in-flask methods. This method was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, multistep continuous flow process without the isolation of intermediates. This innovative approach enhances the efficiency and scalability of synthesizing potential therapeutic agents based on this compound (Herath et al., 2010).

Potent Anti-TB Agents

Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and screened against Mycobacterium tuberculosis H37Rv, with several compounds demonstrating minimum inhibitory concentrations (MIC) ≤1 μM against replicating bacteria. Some compounds exhibited MIC values ≤0.006 μM, indicating potent antimycobacterial activity. These compounds' in vivo pharmacokinetics were evaluated, suggesting that imidazo[1,2-a]pyridine-3-carboxamides represent a new class of potent, selective anti-TB agents that warrant further development (Moraski et al., 2013).

Structural Versatility for Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antiviral, and antidiabetic activities, among others. This scaffold has been represented in various marketed preparations, highlighting its significance in drug development. Structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents, providing valuable insights for the synthesis of new derivatives and potential drug-like chemical libraries (Deep et al., 2016).

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridine-2-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target the qcrb subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism . They have also been used to develop covalent inhibitors targeting KRAS G12C, a common mutation in various cancers .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used to develop covalent inhibitors, which form a covalent bond with their target, leading to irreversible inhibition .

Pharmacokinetics

Imidazo[1,2-a]pyridine derivatives have been reported to show in vitro anti-tb activity against replicating and non-replicating tb, suggesting good bioavailability .

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation . It’s also noted that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Imidazo[1,2-A]pyridine-2-carboxamide and its derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of this compound provide new initiatives to chemists towards the synthesis of this compound and all frequent challenges associated with the reported methods . This suggests that future research may continue to focus on developing new synthesis methods and exploring its potential pharmaceutical applications.

properties

IUPAC Name |

imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)6-5-11-4-2-1-3-7(11)10-6/h1-5H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHYAANJUKYBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519972 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39031-44-2 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques are commonly employed for the structural characterization of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A1: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of synthesized this compound derivatives. These include Proton Magnetic Resonance (PMR), Carbon Magnetic Resonance (CMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). []

Q2: Can you elaborate on the synthetic strategies employed for the preparation of this compound derivatives?

A2: Several synthetic routes have been explored for the synthesis of Imidazo[1,2-A]pyridine-2-carboxamides. One efficient method involves a Palladium-catalyzed Suzuki reaction using amine-(CH2)3-PEG3-(CH2)3-amine linked 6-bromo this compound as a starting material. [] Another approach utilizes a continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, allowing for the preparation of various derivatives, including a Mur ligase inhibitor. []

Q3: How efficient is the microwave-assisted synthesis of this compound derivatives?

A3: Microwave-assisted synthesis has proven to be a highly efficient method for preparing this compound derivatives. This approach significantly reduces reaction times and generally leads to higher yields compared to conventional heating methods. [, ]

Q4: What role does Palladium catalysis play in the synthesis of this compound derivatives?

A4: Palladium catalysis is crucial in the Suzuki-Miyaura and Sonogashira cross-coupling reactions used to introduce various substituents at the C-4 position of this compound derivatives. These reactions provide access to diversely substituted compounds for biological evaluation. []

Q5: Has the crystal structure of any this compound derivative been reported?

A5: Yes, the crystal structures of several this compound derivatives have been determined, providing valuable insights into their three-dimensional arrangements and potential intermolecular interactions. [, , ]

Q6: How do structural modifications of this compound influence its biological activity?

A6: Research has shown that substituting different groups on the phenyl ring and modifying the carboxamide moiety can significantly impact the biological activity of this compound derivatives. [, , ]

Q7: What are the potential therapeutic applications of this compound derivatives?

A7: this compound derivatives have demonstrated promising biological activities, suggesting their potential use in various therapeutic areas. Notably, they have shown activity as apoptosis-inducing agents for cancer and immune diseases. [] Additionally, specific derivatives exhibit anti-mycobacterial properties, indicating their potential as anti-tuberculosis agents. [] Further research is ongoing to explore their full therapeutic potential.

Q8: Are there any known solid forms of this compound derivatives with improved properties?

A8: Yes, research on 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-α]pyridine-2-carboxamide (Compound 1) has led to the identification of different solid forms, including polymorph A. These forms exhibit specific physicochemical properties that may influence their formulation, stability, and biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

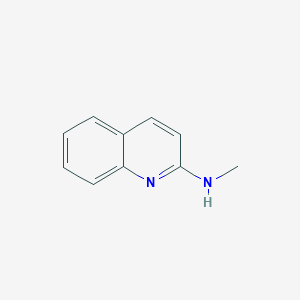

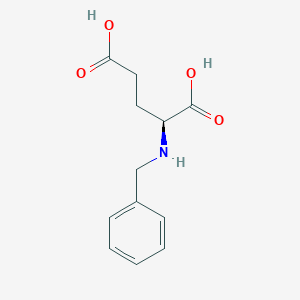

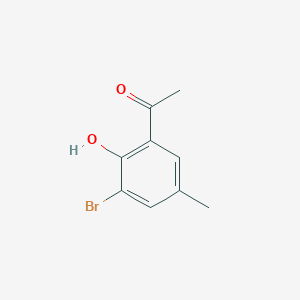

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)